3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea
Description
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-8-4-13(9-18(17)25-2)10-21-19(23)22-12-14-3-7-16(20-11-14)15-5-6-15/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGRPMROMXPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CN=C(C=C2)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
This urea derivative features a cyclopropyl-pyridine moiety and a dimethoxyphenyl group, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 288.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the cyclopropylpyridine and subsequent coupling with the dimethoxyphenyl moiety through urea formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caki (renal cancer) | 10.5 | Induction of apoptosis and HDAC inhibition |
| HUVEC (endothelial) | 25.0 | Anti-proliferative effects |
The compound exhibited significant HDAC (Histone Deacetylase) inhibition, leading to altered expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
The biological activity is primarily attributed to its ability to modulate epigenetic factors involved in cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with critical residues in HDAC enzymes, forming stable hydrogen bonds that enhance its inhibitory potency .
Case Studies
- Case Study on Renal Cancer : In a study involving renal cancer cells (Caki), treatment with this compound resulted in significant apoptosis, characterized by increased levels of cleaved caspase-3 and PARP . The study emphasized its potential as a lead compound for further development in renal cancer therapies.
- Endothelial Cell Studies : The compound was also tested on HUVEC cells where it showed anti-proliferative effects, suggesting a dual role in targeting both tumor cells and the tumor vasculature .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features:
- A urea core (-NH-C(=O)-NH-) linking two aromatic subunits.
- A 6-cyclopropylpyridin-3-ylmethyl group with steric constraints from the cyclopropane ring.
- A 3,4-dimethoxyphenylmethyl group requiring regioselective methoxylation.
Retrosynthetic Disconnections
Two strategic bond disconnections are feasible (Figure 1):
Synthesis Pathways and Methodological Comparisons
Isocyanate-Amine Coupling
Reaction Mechanism
The most direct route involves reacting (6-cyclopropylpyridin-3-yl)methylamine with (3,4-dimethoxyphenyl)methyl isocyanate in aprotic solvents (e.g., THF, DCM):
$$
\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(=O)-NH-R'}
$$
Key parameters :
- Solvent : Dichloromethane (DCM) favored for high solubility of aromatic intermediates.
- Catalyst : Triethylamine (0.5–1.0 eq) to scavenge HCl in isocyanate preparation.
- Temperature : 0–25°C to minimize side reactions.
Challenges
Carbodiimide-Mediated Urea Formation
Protocol Overview
Coupling (6-cyclopropylpyridin-3-yl)methylamine and (3,4-dimethoxyphenyl)methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
$$
\text{R-NH}2 + \text{R'-NH}2 \xrightarrow{\text{EDC/HOBt}} \text{R-NH-C(=O)-NH-R'}
$$
Optimization data :
| Parameter | Condition | Yield (%) | Source Reference |
|---|---|---|---|
| Solvent | DMF | 62–68 | |
| Catalyst | EDC/HOBt | 70* | |
| Reaction time (h) | 24 | — | |
| Temperature (°C) | 25 | — |
*Yield extrapolated from analogous urea syntheses.
Advantages Over Isocyanate Route
- Avoids handling unstable isocyanates.
- Permits use of commercially available amines.
Multi-Step Functionalization Approach
Pyridine Subunit Synthesis
- Cyclopropanation : React 3-pyridinylmethyl chloride with cyclopropylmagnesium bromide via Kumada coupling.
- Methoxylation : Electrophilic substitution on 3,4-dimethoxyphenyl precursors using NaOMe/CuI.
Final Coupling
Combine subunits via urea bond formation using phosgene equivalents:
$$
\text{R-NH}2 + \text{R'-NH}2 \xrightarrow{\text{COCl}_2} \text{R-NH-C(=O)-NH-R'}
$$
Critical step : Phosgene gas requires strict temperature control (-10°C) to prevent over-carbonylation.
Purification and Characterization
Chromatographic Methods
Industrial-Scale Considerations
Catalyst Systems
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea, and how do reaction conditions impact yield?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of intermediates via coupling reactions (e.g., Schiff base synthesis using aldehydes and amines under catalytic conditions).
- Step 2 : Urea bond formation via carbodiimide-mediated coupling or phosgene alternatives.
- Critical parameters : Temperature (typically 60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., DBU for base catalysis). Yields are highly sensitive to moisture and oxygen levels, requiring inert atmospheres .
- Data Table :
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Intermediate A | DMF | DBU | 65 | 92 |
| Urea Formation | THF | EDC/HOBt | 78 | 89 |
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm substituent connectivity (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; urea NH signals at δ 6.5–7.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 438.2).
- X-ray Crystallography : Resolves steric effects from the cyclopropyl and dimethoxyphenyl groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro assays :
- Enzyme inhibition (e.g., kinase or phosphatase targets) using fluorescence-based activity assays.
- Cytotoxicity profiling (IC) in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- In silico studies : Molecular docking to predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do steric and electronic properties of the cyclopropyl and dimethoxyphenyl groups influence target binding?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations quantify electronic effects (e.g., HOMO-LUMO gaps).
- Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (e.g., replacing cyclopropyl with methyl groups reduces potency by 3-fold in kinase assays) .
- Data Contradiction : While the cyclopropyl group enhances metabolic stability, it may reduce solubility (logP = 3.8), complicating in vivo applications .
Q. What mechanisms underlie contradictory reports on its anti-inflammatory vs. pro-apoptotic effects?
- Methodology :
- Pathway Analysis : RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB inhibition vs. caspase-3 activation).
- Dose-Dependency : Biphasic responses observed at low (1–10 µM, anti-inflammatory) vs. high doses (>20 µM, pro-apoptotic) .
- Resolution : Context-dependent effects linked to cell type-specific receptor expression (e.g., higher TNF-α levels in inflammatory models enhance NF-κB suppression) .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked dimethoxyphenyl) to enhance bioavailability.
- Isotope Labeling : -tracking in hepatocyte microsomes identifies major metabolic hotspots (e.g., CYP3A4-mediated oxidation of the pyridine ring) .
- Data Table :
| Modification | Metabolic Half-life (h) | Target IC (nM) |
|---|---|---|
| Parent Compound | 1.2 | 85 |
| Methylated Pyridine | 3.8 | 120 |
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and stepwise purification (e.g., flash chromatography) to minimize byproducts .
- Biological Assays : Use orthogonal validation methods (e.g., SPR for binding affinity alongside cellular assays) to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
